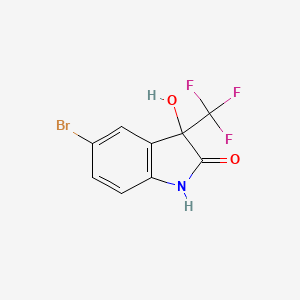

5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRRFVJGIVEETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(=O)N2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Materials: The synthesis begins with isatin derivatives, which are readily available or can be synthesized from aniline derivatives.

Aldol Reaction: An aldol reaction between isatin and α,β-unsaturated ketones, catalyzed by arginine, yields 3-substituted-3-hydroxy-2-oxindoles.

Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.

Major Products

Oxidation: Formation of quinones or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indolinone derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- A bromine atom

- A hydroxyl group

- A trifluoromethyl group

- An indolinone core

These components contribute to its distinct chemical reactivity and biological properties, making it a subject of interest for researchers.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that this compound displayed antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Preliminary results suggest that it may inhibit certain bacterial strains and viral infections, although further studies are needed to establish these effects conclusively.

Biological Studies

Enzyme Inhibition

this compound has been utilized in studies focusing on enzyme inhibition. It shows promise in modulating the activity of various enzymes, which could lead to the development of new therapeutic agents targeting specific diseases.

Receptor Binding Studies

The compound is being explored for its ability to bind to specific receptors in biological systems. This property is crucial for understanding its mechanism of action and potential therapeutic applications.

Materials Science Applications

Organic Electronics

In materials science, this compound is being investigated for its role in organic electronics. Its unique electronic properties make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional Materials Development

The compound serves as a building block for the synthesis of functional materials with tailored properties. Researchers are exploring its use in creating advanced materials that can be applied in various technological fields.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through various mechanisms:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.

Receptor Binding: It interacts with specific receptors, modulating signal transduction pathways.

Molecular Targets: Targets include kinases, nuclear receptors, and other proteins involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl vs. Phenacyl Groups : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the phenacyl derivatives (e.g., compounds in ), which are bulkier and may exhibit different pharmacokinetic profiles.

Hydroxyl Group Role : The hydroxyl group at the 3-position is conserved in several analogs (e.g., ), suggesting its importance in hydrogen bonding or catalytic activity.

Synthetic Flexibility : Compounds like 5-bromo-3,3-dimethylindolin-2-one demonstrate the feasibility of introducing alkyl groups via alkylation, while halogenated variants (e.g., ) rely on electrophilic substitution.

Functionalization with Heterocyclic Moieties

- (3Z)-5-Bromo-3-{2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}-1,3-dihydro-2H-indol-2-one (): Features a thiazolidinone ring linked via a Schiff base. This structure is explored in antiviral research, particularly for HIV-1 inhibition .

- 5-Bromo-1-butyl-3-[(heptadecafluorodecyl)sulfonyl]-1,3-dihydro-2H-indol-2-one (): Incorporates a perfluorinated sulfonyl group, likely enhancing thermal and chemical stability for material science applications.

Biological Activity

5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₅BrF₃NO₂

- Molecular Weight : 296.04 g/mol

- CAS Number : 749218-86-8

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.19 | Induces apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.23 | Inhibits cell proliferation and induces G2/M phase arrest |

| A549 (Lung) | 0.25 | Disrupts microtubule polymerization |

In a study by Miao et al., the compound exhibited IC₅₀ values ranging from 0.19 to 0.25 µM across different cancer cell lines, indicating potent antiproliferative activity . The mechanism primarily involves the disruption of microtubule assembly and induction of apoptosis.

Antibacterial Activity

The compound has also shown promising antibacterial activity in preliminary tests. Its efficacy against various bacterial strains suggests potential as an antibiotic adjuvant.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated in vitro and in vivo, showing a reduction in pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects

A study involving animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 after induced inflammation, suggesting its potential application in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Induction of apoptosis through activation of caspases.

- Microtubule Disruption : Inhibition of tubulin polymerization, leading to cell cycle arrest.

- Cytokine Modulation : Downregulation of inflammatory cytokines.

Q & A

Q. What strategies can mitigate ecological risks during large-scale synthesis?

- Methodological Answer :

- Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME). Optimize atom economy via one-pot tandem reactions .

- Life cycle assessment (LCA) : Model emissions and energy use using SimaPro software. Prioritize waste-stream recycling (e.g., bromine recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.